molecular formula C16H13ClN2O2 B6567975 3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922000-17-7

3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B6567975
CAS RN: 922000-17-7
M. Wt: 300.74 g/mol
InChI Key: UCEVFIOSRIXPSN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of this compound includes a 2,3,5-trisubstituted thiophene, a 2-heteroaryl carboxamide, a pyrrole carboxamide, and substituted pyrroles . The molecular weight is approximately 345.803 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 345.803 and a chemical formula of C16H12ClN3O2S .

Scientific Research Applications

Antimicrobial Activity

The compound has been synthesized and studied for its antifungal and antibacterial activities . This makes it a potential candidate for the development of new antimicrobial agents.

Antiviral Activity

Indole derivatives, which include “3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide”, have shown antiviral activity . They have been tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses.

Anti-Inflammatory Activity

Indole derivatives have also demonstrated anti-inflammatory activity . This suggests that they could be used in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown anticancer activity . They have been tested for in vitro antiproliferative activity against various types of cancer cells.

Anti-HIV Activity

Indole derivatives have been synthesized and screened for their anti-HIV activity . This suggests that they could be used in the development of new treatments for HIV.

Antioxidant Activity

Indole derivatives possess antioxidant activity . This means they could be used in the prevention of diseases caused by oxidative stress.

Future Directions

The future directions for this compound could involve further development and evaluation of its potential therapeutic uses. For instance, similar compounds have been evaluated for their anti-tubercular activity , suggesting potential applications in the treatment of tuberculosis.

Mechanism of Action

Target of Action

The primary target of 3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose, and its regulation is critical for maintaining glucose homeostasis.

Mode of Action

It is known to interact with its target, the glycogen phosphorylase, muscle form This interaction could potentially alter the enzyme’s activity, leading to changes in the glycogenolysis process

Biochemical Pathways

The compound, by targeting Glycogen phosphorylase, muscle form, likely affects the glycogenolysis pathway . This pathway is responsible for the breakdown of glycogen into glucose-1-phosphate, which is then converted into glucose-6-phosphate, a key molecule in glycolysis and gluconeogenesis. Any alteration in this pathway could have downstream effects on glucose metabolism and homeostasis.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action.

properties

IUPAC Name

3-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-12-3-1-2-11(8-12)16(21)18-13-5-6-14-10(9-13)4-7-15(20)19-14/h1-3,5-6,8-9H,4,7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEVFIOSRIXPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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